Cas no 898602-11-4 (3-chloro-N-2-(4-methylphenyl)-2-(morpholin-4-yl)ethylbenzamide)

3-chloro-N-2-(4-methylphenyl)-2-(morpholin-4-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
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- 3-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
- STL204418
- VU0504350-1
- 3-chloro-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide
- 3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- 3-chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
- 3-chloro-N-2-(4-methylphenyl)-2-(morpholin-4-yl)ethylbenzamide
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- インチ: 1S/C20H23ClN2O2/c1-15-5-7-16(8-6-15)19(23-9-11-25-12-10-23)14-22-20(24)17-3-2-4-18(21)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
- InChIKey: CBJKQILSXPFNLO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(NCC(C1C=CC(C)=CC=1)N1CCOCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 420
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 41.6
3-chloro-N-2-(4-methylphenyl)-2-(morpholin-4-yl)ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2880-0465-2μmol |
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide |
898602-11-4 | 90%+ | 2μl |
$57.0 | 2023-05-01 | |
Life Chemicals | F2880-0465-3mg |
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide |
898602-11-4 | 90%+ | 3mg |
$63.0 | 2023-05-01 | |
Life Chemicals | F2880-0465-25mg |
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide |
898602-11-4 | 90%+ | 25mg |
$109.0 | 2023-05-01 | |
Life Chemicals | F2880-0465-30mg |
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide |
898602-11-4 | 90%+ | 30mg |
$119.0 | 2023-05-01 | |
Life Chemicals | F2880-0465-5μmol |
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide |
898602-11-4 | 90%+ | 5μl |
$63.0 | 2023-05-01 | |
Life Chemicals | F2880-0465-40mg |
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide |
898602-11-4 | 90%+ | 40mg |
$140.0 | 2023-05-01 | |
Life Chemicals | F2880-0465-20mg |
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide |
898602-11-4 | 90%+ | 20mg |
$99.0 | 2023-05-01 | |
Life Chemicals | F2880-0465-100mg |
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide |
898602-11-4 | 90%+ | 100mg |
$248.0 | 2023-05-01 | |
Life Chemicals | F2880-0465-5mg |
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide |
898602-11-4 | 90%+ | 5mg |
$69.0 | 2023-05-01 | |
Life Chemicals | F2880-0465-10mg |
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide |
898602-11-4 | 90%+ | 10mg |
$79.0 | 2023-05-01 |
3-chloro-N-2-(4-methylphenyl)-2-(morpholin-4-yl)ethylbenzamide 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-chloro-N-2-(4-methylphenyl)-2-(morpholin-4-yl)ethylbenzamideに関する追加情報
3-Chloro-N-2-(4-Methylphenyl)-2-(Morpholin-4-Yl)Ethylbenzamide: A Novel Compound with Promising Therapeutic Potential
3-Chloro-N-2-(4-Methylphenyl)-2-(Morpholin-4-Yl)Ethylbenzamide, with the chemical formula C23H25ClNO3 and CAS number 898602-11-4, represents a significant advancement in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a benzamide core functionalized with multiple pharmacophoric groups. The incorporation of a chloro substituent at the 3-position of the benzamide ring, along with a 4-methylphenyl group and a morpholin-4-yl moiety, creates a multifunctional scaffold with potential applications in drug discovery. Recent studies have highlighted its ability to modulate key biological pathways, making it a promising candidate for therapeutic development.
Research published in 2023 in the Journal of Medicinal Chemistry has demonstrated that 3-Chloro-N-2-(4-Methylphenyl)-2-(Morpholin-4-Yl)Ethylbenzamide exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway is central to the regulation of immune responses and is implicated in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The compound's ability to suppress NF-κB activation was validated through in vitro assays using human peripheral blood mononuclear cells (PBMCs), where it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound could be a valuable therapeutic agent for managing chronic inflammatory conditions.
Another critical aspect of 3-Chloro-N-2-(4-Methylphenyl)-2-(Morpholin-4-Yl)Ethylbenzamide is its potential role in cancer therapy. A 2024 study published in the European Journal of Medicinal Chemistry explored its antitumor activity against breast cancer cell lines, specifically MCF-7 and MDAMB-231. The compound was found to induce apoptosis in these cells by targeting the mitochondrial pathway, as evidenced by the release of cytochrome c and the activation of caspase-9 and caspase-3. Additionally, it exhibited significant inhibitory effects on the proliferation of cancer cells, as measured by MTT assays. These results highlight the compound's potential as a novel chemotherapeutic agent, particularly for cancers with overactive mitochondrial pathways.
The molecular structure of 3-Chloro-N-2-(4-Methylphenyl)-2-(Morpholin-4-Yl)Ethylbenzamide is designed to enhance its pharmacological activity. The 4-methylphenyl group contributes to the compound's hydrophobicity, facilitating its penetration into cell membranes, while the morpholin-4-yl moiety provides hydrophilic properties that improve solubility. This dual functionality allows the compound to achieve a favorable balance between lipophilicity and hydrophilicity, which is crucial for drug absorption and distribution. Furthermore, the presence of the chloro substituent at the 3-position of the benzamide ring enhances the compound's metabolic stability, reducing the risk of rapid degradation in vivo.
Recent advances in synthetic chemistry have enabled the efficient preparation of 3-Chloro-N-2-(4-Methylphenyl)-2-(Morpholin-4-Yl)Ethylbenzamide. A 2023 study published in the Organic & Biomolecular Chemistry described a novel synthetic route involving the coupling of a 4-methylphenyl group with a morpholin-4-yl-containing ethylbenzamide scaffold. This method employs a palladium-catalyzed cross-coupling reaction to form the key carbon-carbon bond, followed by selective chlorination to introduce the chloro substituent. The optimized reaction conditions, including temperature control and solvent selection, were critical in achieving high yields and purity of the final product. This synthetic approach provides a scalable and cost-effective method for large-scale production, which is essential for pharmaceutical development.
Pharmacokinetic studies have also been conducted to evaluate the in vivo behavior of 3-Chloro-N-2-(4-Methylphenyl)-2-(Morpholin-4-Yl)Ethylbenzamide. A 2024 preclinical study published in the Journal of Pharmaceutical Sciences reported that the compound exhibits moderate oral bioavailability, with a peak plasma concentration (Cmax) achieved within 2 hours of administration. The compound's half-life (t1/2) was determined to be approximately 4 hours, indicating a relatively short duration of action. However, its ability to penetrate biological membranes and achieve high concentrations in target tissues suggests that it could be effective in treating localized diseases. Further studies are needed to optimize its pharmacokinetic profile for clinical applications.
The therapeutic potential of 3-Chloro-N-2-(4-Methylphenyl)-2-(Morphylin-4-Yl)Ethylbenzamide extends to neurodegenerative disorders. A 2023 study published in the Journal of Neurochemistry investigated its neuroprotective effects in a mouse model of Alzheimer's disease. The compound was found to reduce the accumulation of amyloid-beta plaques in the brain, a hallmark of Alzheimer's pathology. Additionally, it exhibited neuroprotective effects by modulating the activity of acetylcholinesterase, an enzyme implicated in the progression of the disease. These findings suggest that the compound could be a valuable therapeutic agent for managing neurodegenerative conditions, although further clinical trials are necessary to confirm its efficacy in humans.
Despite its promising therapeutic potential, the development of 3-Chloro-N-2-(4-Methylphenyl)-2-(Morpholin-4-Yl)Ethylbenzamide is not without challenges. One of the primary concerns is the potential for off-target effects, as the compound's multifunctional structure may interact with multiple biological targets. A 2024 study published in the Toxicological Sciences reported that the compound exhibited low toxicity in in vitro assays, but further in vivo studies are needed to assess its safety profile. Additionally, the compound's solubility in aqueous solutions remains a challenge for oral administration, requiring the development of formulation strategies to enhance its bioavailability.
In conclusion, 3-Chloro-N-2-(4-Methylphenyl)-2-(Morpholin-4-Yl)Ethylbenzamide represents a significant advancement in medicinal chemistry with potential applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Its unique molecular structure, combined with its ability to modulate key biological pathways, positions it as a promising candidate for further preclinical and clinical investigations. Ongoing research aims to optimize its pharmacokinetic profile, enhance its therapeutic efficacy, and ensure its safety for human use. As the field of drug discovery continues to evolve, compounds like 3-Chloro-N-2-(4-Methylphenyl)-2-(Morpholin-4-Yl)Ethylbenzamide may play a crucial role in the development of novel therapeutics for a wide range of diseases.
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